molecular formula C19H32N8O9S B14228251 Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine CAS No. 824430-55-9

Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine

Cat. No.: B14228251
CAS No.: 824430-55-9
M. Wt: 548.6 g/mol
InChI Key: VKKIBNIRSKANRN-DCAQKATOSA-N
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Description

Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine is a synthetic peptide composed of multiple glycine residues followed by cysteine, alanine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various protecting groups and coupling reagents are used in SPPS to achieve specific substitutions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing protein structure and function. The peptide can also interact with enzymes, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    L-cysteinylglycine: A dipeptide with similar cysteine and glycine residues.

    γ-L-glutamyl-L-cysteine: A dipeptide involved in glutathione synthesis.

    L-alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.

Uniqueness

Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine is unique due to its extended glycine sequence, which imparts flexibility and potential for forming various secondary structures. This makes it a valuable tool for studying peptide behavior and interactions.

Properties

CAS No.

824430-55-9

Molecular Formula

C19H32N8O9S

Molecular Weight

548.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C19H32N8O9S/c1-9(17(33)26-10(2)19(35)36)25-18(34)11(8-37)27-16(32)7-24-15(31)6-23-14(30)5-22-13(29)4-21-12(28)3-20/h9-11,37H,3-8,20H2,1-2H3,(H,21,28)(H,22,29)(H,23,30)(H,24,31)(H,25,34)(H,26,33)(H,27,32)(H,35,36)/t9-,10-,11-/m0/s1

InChI Key

VKKIBNIRSKANRN-DCAQKATOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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